![molecular formula C14H16FNO B5152837 N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)
N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound that has been of interest to researchers due to its potential as a pharmacological agent. The compound has been studied for its ability to interact with specific receptors in the brain, which may have implications for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide is not fully understood, but it is believed to interact with specific receptors in the brain. Binding to the sigma-1 receptor may result in modulation of calcium signaling and regulation of protein folding, while binding to the dopamine transporter may lead to increased dopamine release and uptake.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide can have a range of biochemical and physiological effects. These include changes in dopamine release and uptake, modulation of calcium signaling, and alterations in neuronal activity. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its specificity for certain receptors in the brain. This allows researchers to target specific pathways and study their effects in greater detail. However, the compound can be difficult to synthesize and may require specialized equipment and expertise.
Future Directions
There are several potential future directions for research on N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, research could focus on developing more efficient synthesis methods for the compound, as well as exploring its potential as a tool for studying specific pathways in the brain.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves several steps, including the reaction of 4-fluorobenzonitrile with cyclohexanone to form an intermediate product. This intermediate is then converted to the final product through a series of chemical reactions, including reduction and amide formation.
Scientific Research Applications
Research on N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has primarily focused on its potential as a pharmacological agent. Studies have shown that the compound has an affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. This suggests that the compound may have applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
properties
IUPAC Name |
N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-11-3-5-12(6-4-11)16-14(17)13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFUIUBXUVJXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
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